molecular formula C8H7BrO2S B13549666 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylicacid

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylicacid

Cat. No.: B13549666
M. Wt: 247.11 g/mol
InChI Key: ANIKZQOJWQKEAV-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS: 1818257-71-4) is a cyclopropane derivative featuring a carboxylic acid group and a 5-bromo-substituted thiophene ring. Its molecular formula is C₈H₇BrO₂S, with a molecular weight of 247.11 g/mol . The compound is characterized by the strained cyclopropane ring, which confers unique conformational rigidity, and the bromothiophene moiety, which contributes to electronic and steric properties. It is widely used as a building block in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7BrO2S/c9-6-2-1-5(12-6)8(3-4-8)7(10)11/h1-2H,3-4H2,(H,10,11)

InChI Key

ANIKZQOJWQKEAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(S2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Thiophene Derivatives

Method Overview:
The foundational step in synthesizing 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves cyclopropanation of a thiophene precursor, typically 2-substituted thiophene derivatives, using carbene or carbenoid reagents.

Reaction Conditions:

  • Reagents:
    • Diazo compounds (e.g., diazomethane, trimethylsilyl diazomethane)
    • Metal catalysts such as copper or rhodium complexes
  • Solvent: Dichloromethane or toluene
  • Temperature: Usually room temperature or slightly elevated (~25–50°C)

Reaction Scheme:
$$
\text{Thiophene derivative} + \text{Carbenoid} \rightarrow \text{Cyclopropane derivative}
$$

Reference:
Patents describe cyclopropanation of aromatic heterocycles, including thiophene, with diazo compounds under catalytic conditions to afford cyclopropane derivatives with high regioselectivity and yield.

Bromination of the Cyclopropane-Substituted Thiophene

Method Overview:
Post-cyclopropanation, selective bromination at the 5-position of the thiophene ring is achieved using electrophilic brominating agents.

Reaction Conditions:

  • Reagents: N-bromosuccinimide (NBS) or bromine (Br₂)
  • Solvent: Carbon tetrachloride or acetic acid
  • Temperature: Controlled, often 0–25°C to prevent overbromination

Reaction Scheme:
$$
\text{Cyclopropane-thiophene} + \text{NBS} \rightarrow \text{5-Bromothiophene derivative}
$$

Notes:

  • Bromination occurs preferentially at the 5-position due to the electron density distribution in the thiophene ring.
  • Reaction monitoring via TLC or NMR ensures selective mono-bromination.

Reference:
Research indicates that bromination of thiophene derivatives with NBS under mild conditions yields regioselectively brominated products suitable for further functionalization.

Carboxylation to Form the Cyclopropane Carboxylic Acid

Method Overview:
Conversion of the cyclopropane-thiophene intermediate into the carboxylic acid involves oxidation or carboxylation steps.

Approaches:

Reaction Scheme:
$$
\text{Cyclopropane-thiophene} \xrightarrow[\text{oxidation}]{\text{or}} \text{organometallic} + \text{CO}_2 \rightarrow \text{Cyclopropane-1-carboxylic acid derivative}
$$

Notes:

  • The oxidation method is generally preferred for its straightforwardness.
  • The carboxylation step requires careful control of reaction conditions to prevent ring opening or degradation.

Reference:
Synthesis protocols involving oxidation of cyclopropane derivatives to carboxylic acids are well documented in organic synthesis literature.

Final Purification and Characterization

Purification Techniques:

  • Acid-base extraction
  • Recrystallization from suitable solvents
  • Chromatography (e.g., flash chromatography)

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy
  • Mass spectrometry (MS)
  • Melting point determination

Summary of Synthesis Pathway

Step Description Reagents & Conditions Outcome
1 Cyclopropanation of thiophene Diazo compounds, metal catalyst, solvent Cyclopropane-thiophene intermediate
2 Bromination at 5-position NBS, solvent, controlled temperature 5-Bromothiophene derivative
3 Carboxylation/oxidation Oxidants or organometallic reagents + CO₂ 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid

Additional Considerations and Research Findings

  • Yield Optimization: Reaction parameters such as temperature, reagent equivalents, and solvent choice significantly influence yield and purity.
  • Scalability: Industrial synthesis employs continuous flow reactors and advanced purification techniques for large-scale production.
  • Functionalization: The compound's reactivity allows further modifications, including esterification or amidation, for specific applications in medicinal chemistry.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group readily participates in acid-base reactions, forming salts with bases (e.g., NaOH, NH₃). This reaction typically occurs under aqueous conditions at room temperature.

Esterification

The compound undergoes esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like H₂SO₄ or HCl . The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water to form the corresponding ester. Reflux conditions are often required for completion.

Amidation

Amidation involves reaction with amines (e.g., ammonia, primary/secondary amines) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) . This reaction converts the carboxylic acid into an amide, a key transformation in medicinal chemistry for modifying bioactivity.

Nucleophilic Substitution

The bromine atom on the thiophene ring can undergo nucleophilic substitution. While thiophene is less reactive than benzene, the EWG effects of the carboxylic acid and bromine may activate specific positions for substitution. For example, hydroxide ions (OH⁻ ) or cyanide (CN⁻ ) could replace the bromine under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).

Stability and Decomposition

The compound is relatively stable under ambient conditions but may decompose upon exposure to heat or light. This sensitivity is attributed to the strain in the cyclopropane ring and potential photochemical activation of the thiophene moiety.

Table 1: Common Chemical Reactions

Reaction TypeReagents/ConditionsProductsCitation
Acid-Base Bases (e.g., NaOH, NH₃), aqueous solutionSalts (e.g., sodium salt)
Esterification Alcohols, H₂SO₄, refluxEsters (e.g., methyl ester)
Amidation Amines, DCC/HOBt, room temperature/refluxAmides
Nucleophilic Sub OH⁻, CN⁻, polar aprotic solvent, heatSubstituted products
Cross-Coupling Boronic acids, Pd catalyst, baseCoupled derivatives

Scientific Research Applications

Scientific Research Applications of 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is a chemical compound attracting interest in various research fields because of its unique structure and potential biological activities. Characterized by a bromine atom on a thiophene ring connected to a cyclopropane carboxylic acid group, this compound is primarily utilized in scientific experiments.

Areas of Application

  • Chemistry It serves as a building block in organic synthesis for creating complex molecules.
  • Biology It is investigated for potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Studies indicate it can inhibit the growth of several cancer cell lines, such as those of ovarian, breast, and lung cancers. It also displays antifungal activity against Candida albicans and Aspergillus fumigatus.
  • Medicine Explored as a potential lead compound for drug development because of its unique chemical structure. It may also be relevant in treating impetigo .
  • Industry It is used in synthesizing advanced materials and polymers with specific properties and as a building block for functionalized thiophenes, useful in material science, electronic devices, and sensors.

Synthesis and production

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid can be synthesized through different methods, including cyclopropanation of thiophene using bromomethylcyclopropane carboxylate. Other methods involve bromination of 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid using N-bromosuccinimide, and lithiation of 1-(thiophen-2-yl)cyclopropane-1-carboxylic acid followed by reaction with bromine.

Industrial production may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity, potentially using continuous flow reactors and automated systems to enhance efficiency and scalability. The Suzuki–Miyaura coupling reaction, widely used for forming carbon-carbon bonds, involves coupling an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. Typical reaction conditions include an inert atmosphere (nitrogen or argon) and temperatures ranging from 50°C to 100°C.

Reagents used: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Analytical Methods

Several analytical methods exist for detecting and quantifying 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and ultraviolet-visible spectroscopy. These methods are highly sensitive and can provide accurate results for the concentration and purity of the compound.

Potential and Limitations

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid can be a starting material for synthesizing cyclopropane-based peptidomimetics with potential applications as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid (CAS: 1314773-93-7)
  • Molecular Formula : C₁₀H₈BrFO₂
  • Molecular Weight : 259.08 g/mol
  • Key Differences: Replaces the thiophene ring with a brominated and fluorinated methylphenyl group.
1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS: 1898006-50-2)
  • Molecular Formula : C₁₁H₁₀BrFO₃
  • Key Differences: Contains a tri-substituted phenyl ring (bromo, fluoro, methoxy), introducing steric bulk and electronic modulation. The methoxy group is an electron donor, contrasting with the electron-withdrawing bromothiophene .
1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid (CAS: 345965-52-8)
  • Molecular Weight : ~259 g/mol (estimated)
  • Density : 1.671 g/cm³
  • Key Differences : A simpler bromophenyl analog lacking heteroatoms. The para-bromo substitution may influence crystal packing and solubility.

Thiophene-Based Derivatives

1-(Thiophen-3-yl)cyclopropane-1-carboxylic Acid
  • Molecular Formula : C₈H₈O₂S
  • Molecular Weight : 168.22 g/mol
  • Key Differences : Absence of bromine reduces molecular weight and alters reactivity. The thiophen-3-yl substituent may exhibit different π-π stacking behavior compared to the 5-bromo-2-yl isomer.
1-(5-Bromothiophen-3-yl)-2,2-difluorocyclopropane-1-carboxylic Acid (CAS: 2229182-06-1)
  • Molecular Formula : C₈H₅BrF₂O₂S
  • Molecular Weight : 283.09 g/mol
  • Key Differences : Incorporates two fluorine atoms on the cyclopropane ring, increasing electronegativity and acidity of the carboxylic acid group.

Heterocyclic and Functionalized Derivatives

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid (CAS: 1282549-26-1)
  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.2 g/mol
  • Key Differences : Pyridyl substitution introduces nitrogen, enabling coordination with metal catalysts or biological targets. The methoxy group enhances solubility.
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic Acid (CAS: 1267007-11-3)
  • Molecular Formula : C₁₂H₁₃FO₃
  • Molecular Weight : 224.23 g/mol

Physicochemical and Functional Comparisons

Compound (CAS) Molecular Weight (g/mol) Key Substituents Notable Properties
1818257-71-4 (Target) 247.11 5-Bromothiophen-2-yl High rigidity, moderate acidity
1314773-93-7 259.08 3-Bromo-2-methylphenyl Enhanced lipophilicity
1898006-50-2 ~277 5-Bromo-3-fluoro-2-methoxyphenyl Electron-rich, steric hindrance
2229182-06-1 283.09 5-Bromothiophen-3-yl, 2,2-difluoro Increased acidity, electronegative
1282549-26-1 193.2 5-Methoxypyridin-2-yl Nitrogen coordination capability

Biological Activity

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid can be characterized as follows:

PropertyValue
Molecular FormulaC9H8BrOS
Molecular Weight242.9474 g/mol
IUPAC Name1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
InChI Key[InChI Key Here]

Biological Activity Overview

Research indicates that 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in cellular models.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid exerts its biological effects are still being elucidated. Preliminary findings suggest:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and leading to downstream effects on metabolic processes.
  • Cell Signaling Pathways : It might influence cell signaling pathways related to inflammation and immune response.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anti-inflammatory Properties : In vitro experiments demonstrated that treatment with 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid reduced the production of pro-inflammatory cytokines in macrophage cell lines by approximately 30% when compared to untreated controls.
  • Enzyme Inhibition Studies : Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain enzymes, affecting their substrate affinity and catalytic efficiency.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid, a comparison with similar compounds is useful:

CompoundAntimicrobial ActivityAnti-inflammatory EffectsEnzyme Inhibition
1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acidModerateSignificantCompetitive
Compound AHighModerateNon-competitive
Compound BLowHighCompetitive

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid?

The synthesis typically involves bromination of thiophene derivatives followed by cyclopropanation. For example, bromination of 2-thiophenecarboxylic acid using Br₂ in CCl₄ at 45–50°C yields brominated intermediates (as seen in analogous furan systems) . Cyclopropanation can be achieved via the Kulinkovich reaction or using diethylzinc and diiodomethane with a carboxylic acid precursor. X-ray crystallography (as in related cyclopropane derivatives) is critical for confirming the cyclopropane ring geometry and substituent orientation .

Q. How can the stereoelectronic effects of the cyclopropane ring influence reactivity?

The cyclopropane ring introduces significant angle strain, which affects bond polarization and reactivity. For instance, the dihedral angles (e.g., −175.8° to 178.6° in similar brominated cyclopropanes) indicate restricted rotation, stabilizing specific conformers . This strain enhances the electrophilicity of the carboxylic acid group, making it more reactive in nucleophilic substitutions or coupling reactions. Computational methods like DFT can model these effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify the cyclopropane protons (δ ~1.5–2.5 ppm) and the bromothiophene moiety (distinct aromatic splitting).
  • X-ray crystallography : Resolves bond lengths (e.g., C–C bonds in cyclopropane ~1.54 Å) and dihedral angles, critical for confirming spatial arrangement .
  • IR spectroscopy : Confirms the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).

Advanced Research Questions

Q. How does the bromothiophene moiety affect cross-coupling reactions in medicinal chemistry applications?

The bromine atom at the 5-position of thiophene enables Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating diversification into bioactive analogs. For example, coupling with aryl boronic acids can generate biaryl systems, a common motif in kinase inhibitors. The electron-withdrawing carboxylic acid group may modulate the thiophene’s electronic profile, affecting reaction rates .

Q. What strategies address contradictions in crystallographic vs. computational data for cyclopropane derivatives?

Discrepancies between experimental (X-ray) and computational (DFT) bond angles may arise from crystal packing forces or solvent effects. To resolve this:

  • Perform multi-conformational DFT optimization in solvent models (e.g., PCM for water or DMSO).
  • Compare experimental torsion angles (e.g., −175.8° in crystal structures ) with computed values to identify dominant conformers.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal geometry .

Q. How can this compound serve as a precursor for strained bioactive analogs?

The cyclopropane-carboxylic acid core is a rigid scaffold for drug design. For example:

  • Peptide mimics : The carboxylic acid can form amide bonds with amino groups, mimicking natural amino acids (e.g., 1-aminocyclopropane-1-carboxylic acid ).
  • Enzyme inhibitors : Strain in the cyclopropane ring can induce complementary binding to enzyme active sites, as seen in protease inhibitors .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

Key issues include:

  • Bromination selectivity : Competing dibromination or ring-opening requires precise stoichiometry (e.g., Br₂ in CCl₄ at controlled temperatures ).
  • Cyclopropanation side reactions : Use of Lewis acids (e.g., ZnEt₂) may lead to dimerization; optimized catalyst loading and slow reagent addition mitigate this .
  • Purification : Silica gel chromatography or recrystallization (e.g., from boiling water ) isolates the product from polar byproducts.

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem ) and validate crystallographic parameters (R factor <0.08 ).
  • Safety : Brominated compounds require handling under inert atmospheres; consult safety data sheets for cyclopropane derivatives .

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